An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylphenylhydrazine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylphenylhydrazine hydrochloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details the chemical properties, a common synthetic route with a detailed experimental protocol, and a summary of its characterization through spectroscopic methods.
Chemical Properties and Data
4-tert-Butylphenylhydrazine hydrochloride is a stable, crystalline solid. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇ClN₂ | [1] |
| Molecular Weight | 200.71 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 212-216 °C (decomposes) | [4] |
| CAS Number | 36600-66-5 | [2] |
| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride | [1] |
Synthesis of 4-tert-Butylphenylhydrazine Hydrochloride
The most common and established method for the synthesis of 4-tert-butylphenylhydrazine hydrochloride involves a two-step process starting from 4-tert-butylaniline. The first step is the diazotization of the primary amine, followed by the reduction of the resulting diazonium salt.
A general workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of 4-tert-butylphenylhydrazine hydrochloride.
Experimental Protocol
This protocol details the synthesis of 4-tert-butylphenylhydrazine hydrochloride from 4-tert-butylaniline.
Materials:
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4-tert-Butylaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O)
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Deionized Water
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Ice
Procedure:
Step 1: Diazotization of 4-tert-Butylaniline
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-tert-butylaniline in concentrated hydrochloric acid, maintaining the temperature at 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The addition rate should be controlled to maintain the reaction temperature below 5 °C.
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After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution contains the 4-tert-butylbenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
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In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
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After the addition is complete, a precipitate of 4-tert-butylphenylhydrazine hydrochloride will form.
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Continue stirring the mixture for an additional hour in the ice bath.
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Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.
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Dry the product under vacuum to obtain 4-tert-butylphenylhydrazine hydrochloride as a crystalline solid.
Characterization
The structure and purity of the synthesized 4-tert-butylphenylhydrazine hydrochloride can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | s | 9H | Protons of the tert-butyl group (-C(CH₃)₃) |
| ~7.0-7.4 | m | 4H | Aromatic protons |
| ~8.5 | br s | 1H | -NH- proton |
| ~10.4 | s | 3H | -NH₃⁺ protons |
¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~31 | Carbons of the methyl groups in the tert-butyl group |
| ~34 | Quaternary carbon of the tert-butyl group |
| ~115-130 | Aromatic carbons |
| ~145-150 | Aromatic carbon attached to the hydrazine group |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in the molecule. The following diagram illustrates the expected signaling pathway for the functional groups.
Caption: Expected FTIR vibrational frequencies for 4-tert-butylphenylhydrazine hydrochloride.
Interpretation of Key Peaks:
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~3200-2800 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).
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~3300-3200 cm⁻¹: These sharp to medium peaks correspond to the N-H stretching of the hydrazine (-NHNH₂) group.
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~2960-2870 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.
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~1600 and 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
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~1600-1500 cm⁻¹: N-H bending vibrations of the ammonium group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
The logical relationship of the fragmentation is shown below:
Caption: Plausible fragmentation pathway in EI-MS.
Interpretation of Key Fragments:
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Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the free base (C₁₀H₁₆N₂) at m/z 164.
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[M-15]⁺: Loss of a methyl radical (-CH₃) from the tert-butyl group, resulting in a fragment at m/z 149. This is often a prominent peak.
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[M-28]⁺: Loss of a neutral nitrogen molecule (N₂) is a characteristic fragmentation of hydrazines, leading to a peak at m/z 136.
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[M-43]⁺: Loss of the entire tert-butyl group (-C(CH₃)₃), giving a fragment at m/z 121.
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m/z 57: A peak corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺).
Safety Information
4-tert-Butylphenylhydrazine hydrochloride is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the synthesis and characterization of 4-tert-butylphenylhydrazine hydrochloride. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures based on their specific laboratory conditions and safety protocols.
